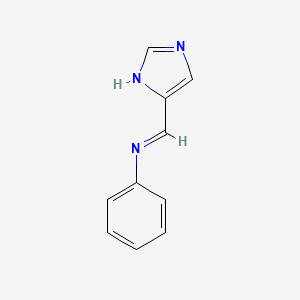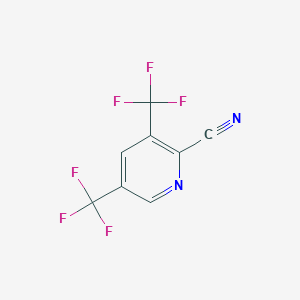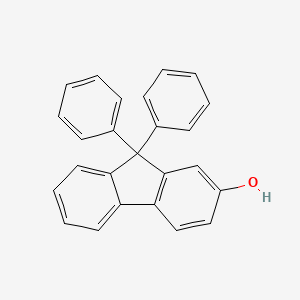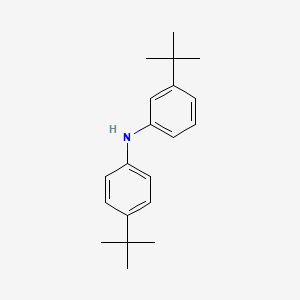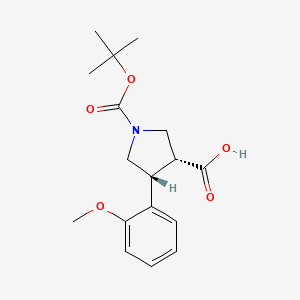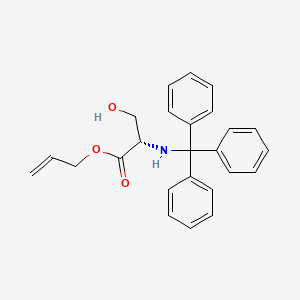![molecular formula C8H13NO2 B12830031 (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B12830031.png)
(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,6S,8R)-3-Azabicyclo[420]octane-8-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable bicyclic precursor with reagents that introduce the carboxylic acid functionality. For example, the use of tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate followed by deprotection can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activity. It may interact with specific enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various conditions.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of (1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,6S)-tert-Butyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate
- rac-(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid
- (1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane
Uniqueness
What sets (1R,6S,8R)-3-Azabicyclo[420]octane-8-carboxylic acid apart from similar compounds is its specific stereochemistry and functional groups
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-8(11)6-3-5-1-2-9-4-7(5)6/h5-7,9H,1-4H2,(H,10,11)/t5-,6-,7-/m1/s1 |
Clé InChI |
KIYLOHWSTSEQQB-FSDSQADBSA-N |
SMILES isomérique |
C1CNC[C@@H]2[C@H]1C[C@H]2C(=O)O |
SMILES canonique |
C1CNCC2C1CC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



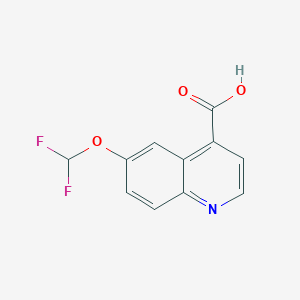
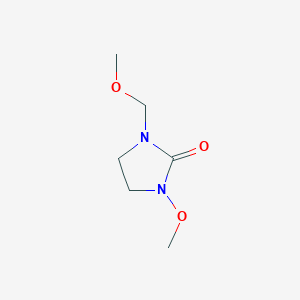
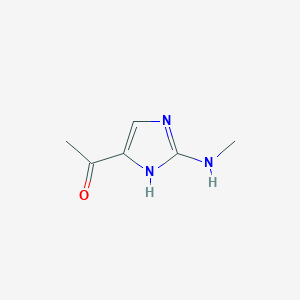
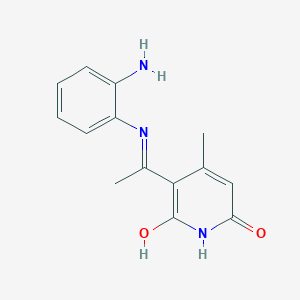
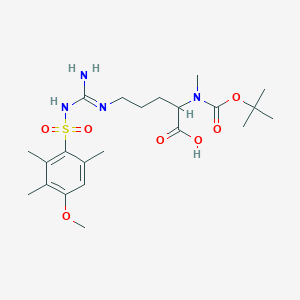
![2-Ethynylbenzo[d]oxazole](/img/structure/B12829992.png)
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
